
2-Amino-2-cyclopropyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features a unique combination of a cyclopropyl group and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Amino acid formation: The final step involves the formation of the amino acid moiety, which can be achieved through various methods, including Strecker synthesis or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: It can be used in studies investigating enzyme inhibition and receptor binding due to its unique structure.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased rigidity or thermal stability.
Wirkmechanismus
The mechanism of action of 2-Amino-2-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The cyclopropyl group and pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Lacks the cyclopropyl group, which may result in different biological activity.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid: Lacks both the amino and cyclopropyl groups, leading to different chemical properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrazole ring, resulting in different reactivity and applications.
Uniqueness
The combination of the cyclopropyl group and the pyrazole ring in 2-Amino-2-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-amino-2-cyclopropyl-3-(3,5-dimethylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-7-5-8(2)14(13-7)6-11(12,10(15)16)9-3-4-9/h5,9H,3-4,6,12H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
AUYIMISJXAHQMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CC(C2CC2)(C(=O)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((4aS,7aS)-Octahydropyrano[2,3-c]pyrrol-4a-yl)methanol](/img/structure/B13521507.png)
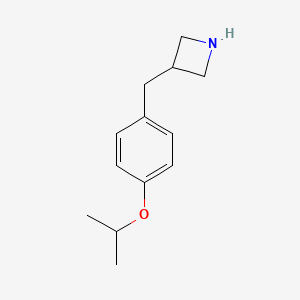

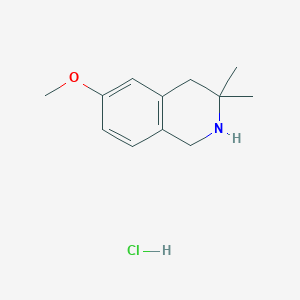
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate](/img/structure/B13521540.png)

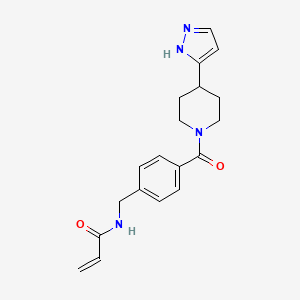
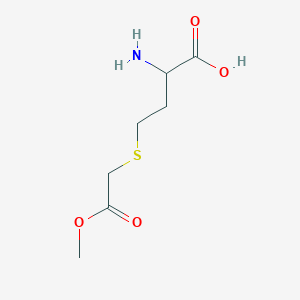

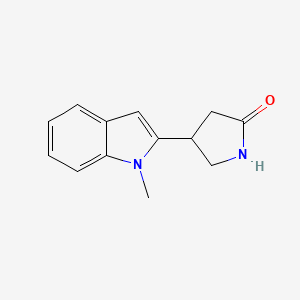
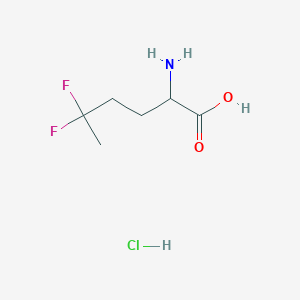
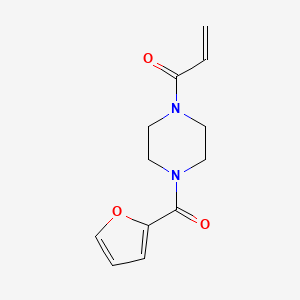
![Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13521563.png)
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)
